

"4-Benzothiazoleacetic acid" fundamental properties

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Compound of Interest

Compound Name: 4-Benzothiazoleacetic acid

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An In-Depth Technical Guide to **4-Benzothiazoleacetic Acid**: Core Properties and Applications

Introduction

4-Benzothiazoleacetic acid is a heterocyclic organic compound featuring a benzene ring fused to a thiazole ring, with an acetic acid group attached at the 4-position of the benzothiazole core. As a member of the benzothiazole family, this molecule serves as a significant structural motif and versatile building block in medicinal chemistry and materials science. The benzothiazole scaffold is renowned for its wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.^{[1][2]} This guide provides a comprehensive technical overview of the fundamental properties, synthesis, analytical methodologies, and potential applications of **4-Benzothiazoleacetic acid**, tailored for researchers and professionals in drug development.

Physicochemical and Spectroscopic Profile

The precise characterization of a compound's physical and spectroscopic properties is fundamental to its application in research and development. While specific experimental data for **4-Benzothiazoleacetic acid** is not widely published, its properties can be reliably predicted based on the well-understood chemistry of the benzothiazole core and the carboxylic acid functional group.

Core Physicochemical Properties

The key physical and chemical identifiers for **4-Benzothiazoleacetic acid** are summarized below. These values are essential for handling, formulation, and experimental design.

Property	Predicted Value / Information	Rationale / Reference
Molecular Formula	C ₉ H ₇ NO ₂ S	Derived from its chemical structure.
Molecular Weight	193.22 g/mol	Calculated from the molecular formula.
Appearance	Off-white to light yellow solid	Typical for small aromatic organic acids.
Melting Point	~190-200 °C	Inferred from similar structures like 4-Thiazolecarboxylic acid (195-199 °C).[3]
Solubility	Sparingly soluble in water; Soluble in organic solvents like DMSO, DMF, and alcohols.	The carboxylic acid group imparts slight aqueous solubility, while the aromatic core favors organic solvents.
pKa	~4-5	The acidity is primarily determined by the carboxylic acid group, similar to benzoic acid.[4]

Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is critical for confirming the identity and purity of **4-Benzothiazoleacetic acid**. The following data are predicted based on established spectroscopic principles.[5][6]

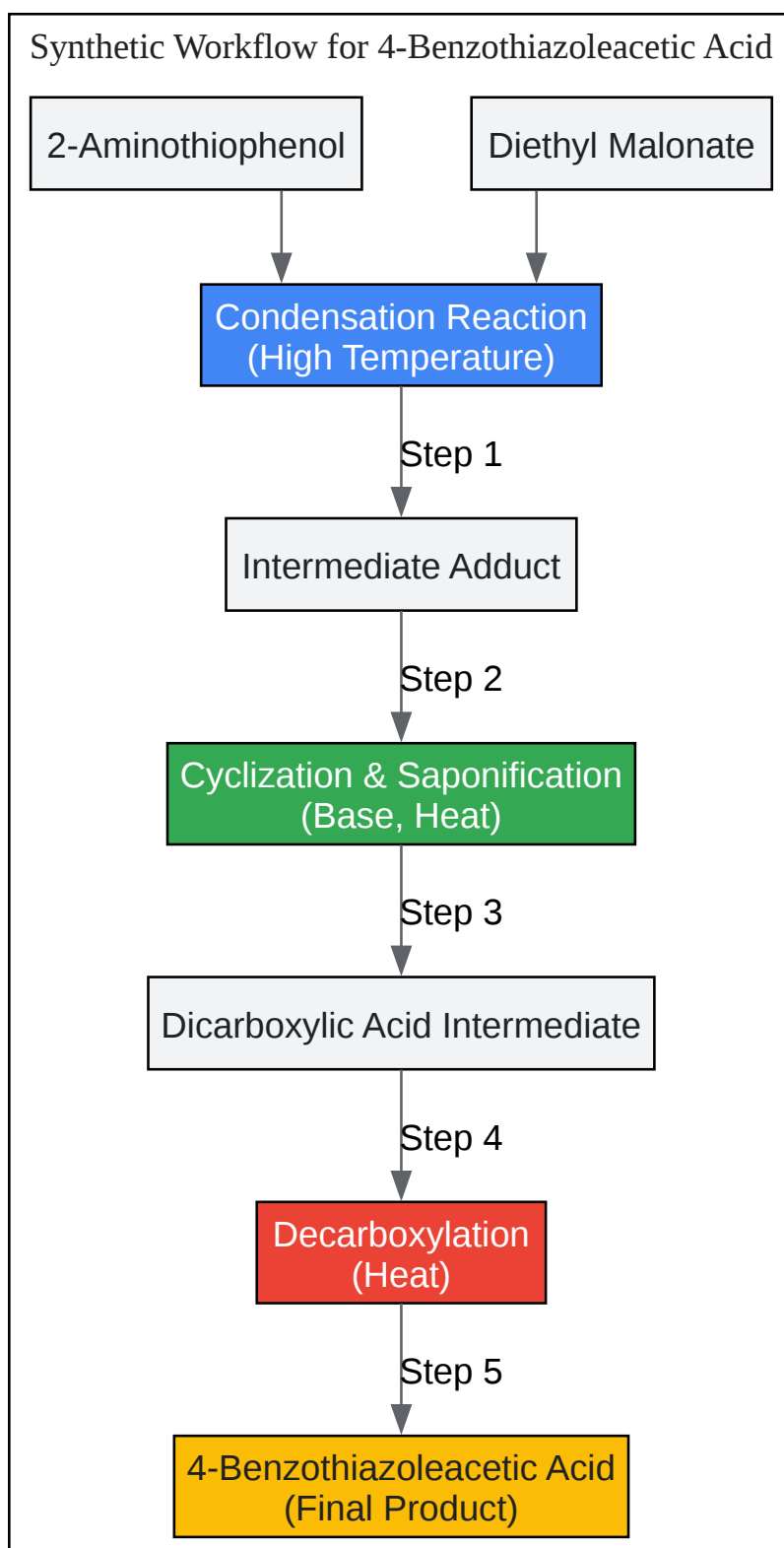
Technique	Predicted Spectroscopic Data
^1H NMR	δ ~12.5-13.0 ppm (s, 1H, -COOH), δ ~7.5-8.2 ppm (m, 4H, Ar-H), δ ~4.0 ppm (s, 2H, -CH ₂ -)
^{13}C NMR	δ ~172 ppm (C=O), δ ~153 ppm, ~135 ppm (Benzothiazole quaternary C), δ ~120-130 ppm (Ar-CH), δ ~40 ppm (-CH ₂ -)
Infrared (IR)	~3000 cm ⁻¹ (broad, O-H stretch), ~1700 cm ⁻¹ (strong, C=O stretch), ~1600, ~1450 cm ⁻¹ (C=C, C=N stretches), ~750 cm ⁻¹ (C-S stretch)
Mass Spec (EI)	m/z (M ⁺) = 193, Fragment at m/z = 148 (loss of -COOH), Fragment at m/z = 134 (loss of -CH ₂ COOH)

Synthesis and Reaction Chemistry

The synthesis of benzothiazole derivatives is a well-established field in organic chemistry. A common and efficient method involves the condensation of a 2-aminothiophenol derivative with a carboxylic acid or its equivalent.^[7]

Proposed Synthetic Pathway

A plausible and direct route to **4-Benzothiazoleacetic acid** involves the reaction of 2-aminothiophenol with a suitable malonic acid derivative followed by cyclization and decarboxylation. This approach is favored for its high efficiency and the availability of starting materials.



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Caption: A generalized workflow for the synthesis of **4-Benzothiazoleacetic acid**.

Experimental Protocol: General Synthesis

- **Condensation:** Equimolar amounts of 2-aminothiophenol and diethyl malonate are heated, either neat or in a high-boiling solvent (e.g., xylene), to initiate condensation.
- **Cyclization/Saponification:** The resulting intermediate is treated with a strong base, such as sodium hydroxide in ethanol, and heated to promote intramolecular cyclization and hydrolyze the ester groups.
- **Acidification:** The reaction mixture is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the dicarboxylic acid intermediate.
- **Decarboxylation:** The isolated intermediate is heated above its melting point until carbon dioxide evolution ceases, yielding the crude **4-Benzothiazoleacetic acid**.
- **Purification:** The final product is purified by recrystallization from a suitable solvent system, such as ethanol/water, to achieve high purity.

Biological Activity and Therapeutic Potential

The benzothiazole scaffold is a privileged structure in drug discovery, conferring a wide range of pharmacological activities.^{[2][8]} Derivatives have shown significant promise in several therapeutic areas.

- **Anticancer Activity:** Many benzothiazole derivatives, particularly 2-(4-aminophenyl)benzothiazoles, exhibit potent and selective cytotoxicity against various cancer cell lines, often through mechanisms involving cytochrome P450 enzymes or by inducing apoptosis.^{[1][8]}
- **Antimicrobial Properties:** The benzothiazole nucleus is a key component in compounds designed to inhibit bacterial enzymes such as DNA gyrase and dihydropteroate synthase, making it a valuable scaffold for developing new antibacterial agents to combat resistance.^[9]
- **Anti-inflammatory Effects:** Certain benzothiazole compounds act as inhibitors of key inflammatory enzymes like cyclooxygenase (COX) and 5-lipoxygenase (5-LO), suggesting their potential in treating inflammatory disorders.^[1]

- Neuroprotection: The FDA-approved drug Riluzole, a benzothiazole derivative, is used to treat amyotrophic lateral sclerosis (ALS), highlighting the scaffold's potential in developing treatments for neurodegenerative diseases.[\[2\]](#)

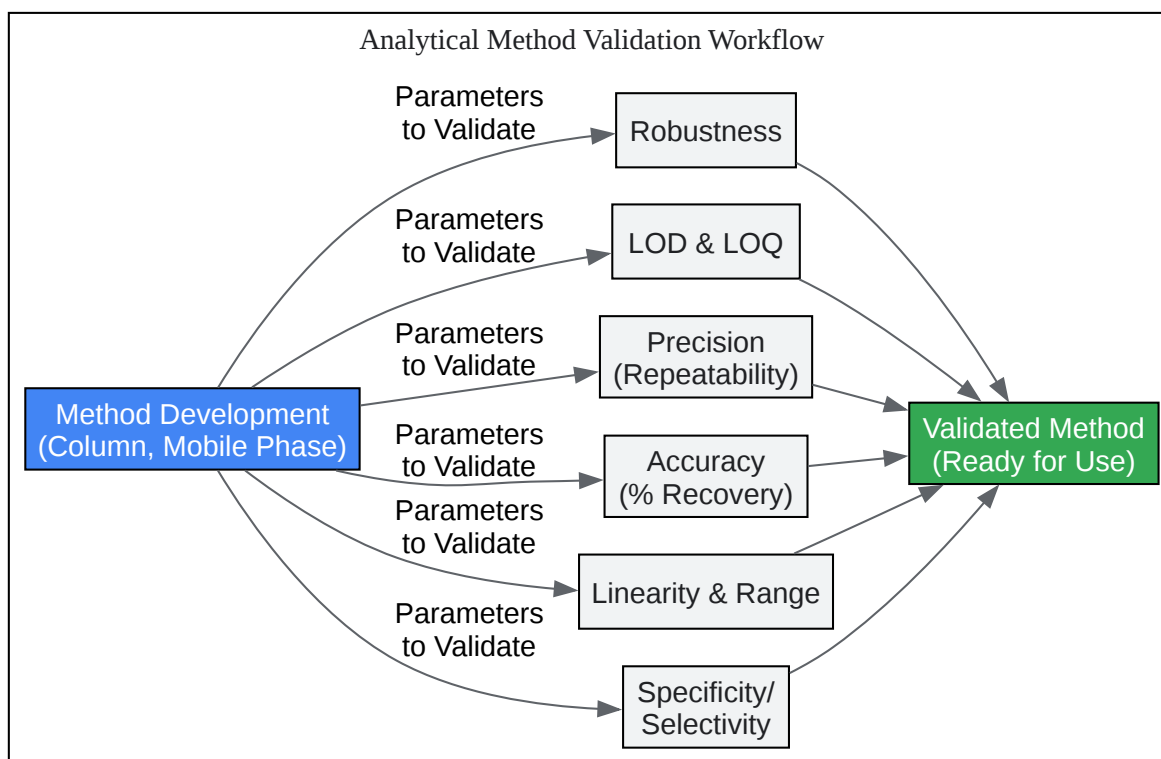
4-Benzothiazoleacetic acid itself can be considered both a potentially active molecule and, more importantly, a key starting material for the synthesis of more complex and potent derivatives targeting these biological pathways.

Analytical Methodologies

Robust analytical methods are essential for ensuring the quality, purity, and concentration of **4-Benzothiazoleacetic acid** in research and pharmaceutical contexts. High-Performance Liquid Chromatography (HPLC) is the preferred technique due to the compound's polarity, non-volatility, and UV-active aromatic structure.

HPLC Method Protocol

- Instrumentation: A standard HPLC system equipped with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μ m), a UV-Vis detector, and an autosampler.
- Mobile Phase: An isocratic or gradient mixture of acetonitrile and water containing an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) to ensure sharp peak shape for the carboxylic acid. A typical starting condition would be 60:40 (v/v) Acetonitrile:Water with 0.1% TFA.
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at a wavelength of approximately 254 nm or 280 nm, where the benzothiazole core exhibits strong absorbance.
- Sample Preparation: Prepare a stock solution of **4-Benzothiazoleacetic acid** in the mobile phase or a compatible solvent like methanol. Dilute to create calibration standards and test samples within the linear range of the detector.
- Validation: The method must be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to standard guidelines.[\[10\]](#)



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Caption: Logical flow for the validation of an analytical HPLC method.

Safety, Handling, and Storage

Proper handling and storage are crucial for maintaining the integrity of **4-Benzothiazoleacetic acid** and ensuring laboratory safety. The following recommendations are based on safety data sheets for similar chemical structures.[11]

- Hazard Identification: Expected to be harmful if swallowed and may cause skin and serious eye irritation. Handle with appropriate care.
- Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. Work in a well-ventilated area or under a chemical fume hood.

- First Aid Measures:
 - Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.
 - Skin: Wash off with soap and plenty of water. Remove contaminated clothing.[11]
 - Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.
 - Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen.[11]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12] Keep away from strong oxidizing agents, bases, and acids.

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